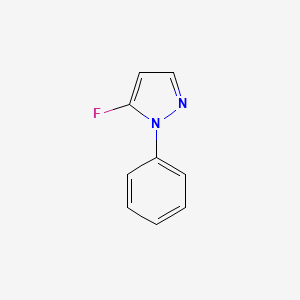

5-fluoro-1-phenyl-1H-pyrazole

Overview

Description

5-fluoro-1-phenyl-1H-pyrazole is a chemical compound with the molecular formula C9H7FN2 . It is a derivative of pyrazole, a class of organic compounds characterized by a 5-membered aromatic ring containing three carbon atoms and two adjacent nitrogen atoms .

Synthesis Analysis

The synthesis of pyrazole derivatives, including this compound, can be achieved through various methods. One common approach involves a one-pot three-component reaction under microwave irradiation, followed by oxidative aromatization of pyrazoline under conventional heating . Other methods include the Knorr reaction or the reaction of α, β-unsaturated ketone with hydrazine derivatives .Molecular Structure Analysis

The molecular structure of this compound can be determined using spectroscopic analysis, including Fourier-transform infrared spectroscopy (FT-IR), high-resolution mass spectrometry (HR-MS), and one-dimensional (1D) and two-dimensional (2D) nuclear magnetic resonance (NMR) analysis .Chemical Reactions Analysis

Pyrazole derivatives, including this compound, can undergo various chemical reactions. For instance, they can participate in [3 + 2] cycloaddition reactions with terminal alkynes to form new pyrazoles . They can also undergo one-pot condensations with ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which can then be oxidized to form a variety of pyrazoles .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 162.17 . More specific physical and chemical properties such as melting point, boiling point, solubility, and stability were not found in the search results.Scientific Research Applications

Crystal Structure and Molecular Interactions

Research has shown that compounds similar to 5-fluoro-1-phenyl-1H-pyrazole, like various substituted pyrazolines, display interesting molecular interactions and crystal structures. For example, studies have revealed that these compounds can exhibit various conformations and intermolecular interactions, such as C-H...π and C-Cl...π contacts, which are critical in understanding molecular assembly and design (Chopra, Mohan, Vishalakshi, & Row, 2007).

NOS Inhibitory Activity

A series of pyrazoles, including those with fluorine atoms at different positions, have been synthesized and evaluated for their inhibitory potency on nitric oxide synthase (NOS) isoenzymes. These studies have shown that the presence of fluorine groups can enhance the biological activity of these compounds, with specific derivatives demonstrating significant inhibitory effects on inducible NOS (iNOS) (Nieto et al., 2015).

Antibacterial Properties

Compounds structurally related to this compound have been synthesized and screened for their antibacterial activity. Some derivatives, especially those incorporating fluorine atoms, have demonstrated significant antibacterial properties, suggesting potential applications in developing new antibacterial agents (Shingare et al., 2017).

Fluorescence Sensing and Solid Emitters

Pyrazole derivatives have been used to develop solid emitters with deep-blue fluorescence. Research indicates that these compounds can be employed in fluorescence "ON/OFF" switching mechanisms, which are vital in the field of optical materials and sensing technologies (Tang et al., 2016).

Synthetic Methodologies

Research has focused on developing efficient synthesis methods for fluorinated pyrazoles, including those related to this compound. These methods are crucial for creating novel compounds that can be used in various pharmaceutical and agrochemical applications (Levchenko et al., 2018).

Antiproliferative Agents in Cancer Research

Pyrazole derivatives have been synthesized and evaluated for their potential as antiproliferative agents against various cancer cell lines. Certain compounds have shown promising results in inducing cell death through apoptosis, suggesting potential applications in cancer therapy (Ananda et al., 2017).

Safety and Hazards

While specific safety and hazard information for 5-fluoro-1-phenyl-1H-pyrazole was not found, general precautions for handling pyrazole derivatives include avoiding skin and eye contact, avoiding inhalation or ingestion, and using only in well-ventilated areas . They may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

Pyrazole derivatives, including 5-fluoro-1-phenyl-1H-pyrazole, continue to be an area of interest in medicinal chemistry due to their diverse biological activities . Future research may focus on further exploring their synthesis methods, optimizing their biological activities, and investigating their potential applications in various therapeutic areas.

Mechanism of Action

Target of Action

Similar compounds such as phenylpyrazole insecticides function by blocking glutamate-activated chloride channels in insects .

Mode of Action

It is known that phenylpyrazole insecticides, which may share structural similarities with 5-fluoro-1-phenyl-1h-pyrazole, function by blocking glutamate-activated chloride channels in insects . This suggests that this compound might interact with its targets in a similar manner.

Biochemical Pathways

It is known that pyrazole derivatives can have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound might affect multiple biochemical pathways.

Pharmacokinetics

The presence of a fluorine atom in the molecule might influence its pharmacokinetic properties, as fluorinated compounds are popular in medicinal chemistry due to their increased stability and potential to modify bioactivities .

Result of Action

It is known that pyrazole derivatives can have diverse biological activities, suggesting that this compound might have multiple effects at the molecular and cellular level .

Action Environment

The presence of a fluorine atom in the molecule might influence its stability and reactivity in different environments .

Biochemical Analysis

Biochemical Properties

5-fluoro-1-phenyl-1H-pyrazole plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with human estrogen alpha receptor (ERα), exhibiting binding affinity comparable to native ligands Additionally, this compound has been reported to exhibit antimicrobial, anti-tuberculosis, anti-inflammatory, antioxidant, anti-tumor, cytotoxicity, and analgesic activities . These interactions highlight the compound’s versatility in modulating various biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit the growth of breast cancer cell lines by binding to ERα . This interaction disrupts estrogen signaling pathways, leading to reduced cell proliferation. Additionally, the compound’s antioxidant properties help mitigate oxidative stress in cells, thereby protecting against cellular damage .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. The compound’s binding interactions with biomolecules, such as ERα, involve hydrogen bonding and hydrophobic interactions . These interactions stabilize the compound-receptor complex, leading to inhibition of estrogen-mediated signaling. Furthermore, this compound has been reported to inhibit cyclooxygenase-2 (COX-2) activity, thereby reducing inflammation . The compound’s ability to modulate gene expression is attributed to its interactions with transcription factors and regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings have been studied to understand its long-term effects on cellular function. The compound exhibits good stability under normal storage conditions, with minimal degradation over time . In vitro studies have shown that prolonged exposure to this compound does not significantly alter its biochemical properties. In vivo studies are required to assess the compound’s long-term effects on cellular function and potential toxicity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anti-tumor activities . At high doses, this compound may induce toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound undergoes metabolic transformations, including hydroxylation and conjugation reactions, which facilitate its excretion from the body . Enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound, influencing its pharmacokinetics and bioavailability .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s lipophilic nature allows it to readily cross cell membranes and accumulate in target tissues . Additionally, binding proteins such as albumin facilitate the transport of this compound in the bloodstream, enhancing its systemic distribution .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound has been observed to localize in the cytoplasm and nucleus, where it interacts with various biomolecules . The presence of targeting signals, such as nuclear localization sequences, directs this compound to specific cellular compartments, modulating its activity and function .

Properties

IUPAC Name |

5-fluoro-1-phenylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2/c10-9-6-7-11-12(9)8-4-2-1-3-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTRUUJMPCDFVMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=CC=N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1781334-23-3 | |

| Record name | 5-fluoro-1-phenyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

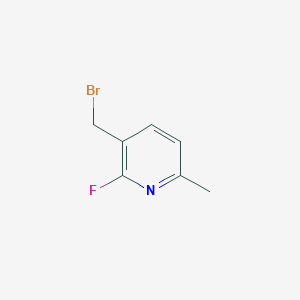

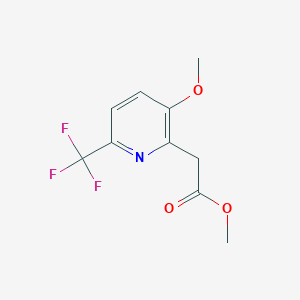

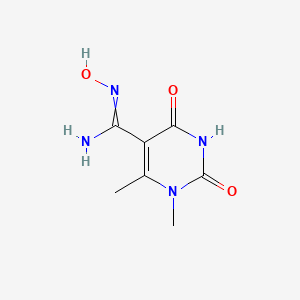

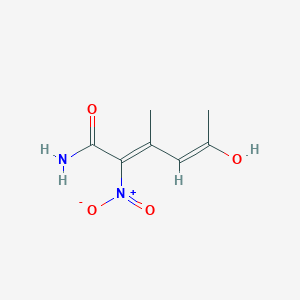

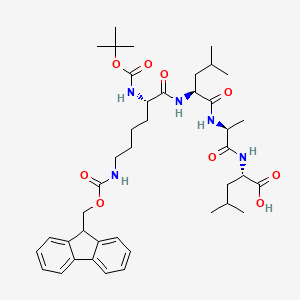

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5H,7H,8H-pyrano[4,3-d]pyrimidin-2-amine hydrochloride](/img/structure/B1448956.png)

![1-[6-(2-Methoxyphenyl)pyridin-3-yl]-ethanone](/img/structure/B1448961.png)

![Tert-Butyl 2-Oxo-7-Azaspiro[3.6]Decane-7-Carboxylate](/img/structure/B1448964.png)